

Application Notes and Protocols: Preparation of Sp-cAMPS Stock Solution

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Compound of Interest		
Compound Name:	Sp-cAMPS	
Cat. No.:	B1240470	Get Quote

Introduction

Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (**Sp-cAMPS**), is a potent, cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2] It functions as a key second messenger in numerous signal transduction pathways.[3][4] **Sp-cAMPS** is a powerful activator of cAMP-dependent Protein Kinase A (PKA I and PKA II) and is significantly more resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) compared to cAMP, ensuring a more sustained cellular response.[1][5] It may also act as a competitive inhibitor of certain PDEs, such as PDE3A.[1][6] These properties make **Sp-cAMPS** an invaluable tool for researchers studying cellular processes regulated by the cAMP/PKA signaling cascade, including gene transcription, cell growth and differentiation, and metabolism.[3][7]

This document provides a comprehensive guide for the preparation, storage, and handling of **Sp-cAMPS** stock solutions for laboratory use, ensuring reliable and reproducible experimental outcomes.

Data Presentation: Properties of Sp-cAMPS Forms

Sp-cAMPS is commonly available in different salt forms, which can affect properties like molecular weight and solubility. The sodium salt form generally offers enhanced water solubility and stability.[1]

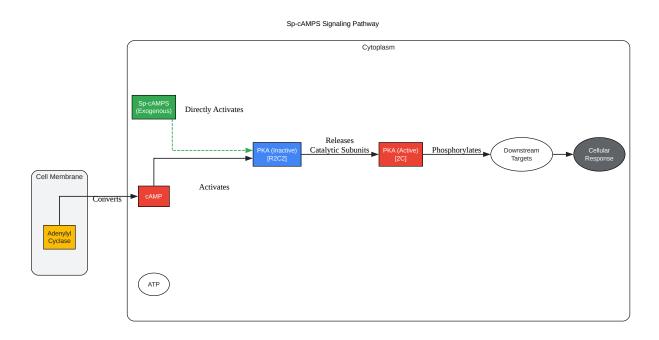


Property	Sp-cAMPS Sodium Salt	Sp-cAMPS Triethylammonium Salt
Molecular Weight	367.25 g/mol [8]	446.46 g/mol [9]
Appearance	Solid[8][9]	Solid[9]
Solubility	• Water: 86.67 mg/mL[8]• PBS: 50 mg/mL (136.15 mM)[6]• DMSO: 100 mg/mL[8]	• Water: Soluble to 100 mM
Storage (Aliquots)	• -20°C: Up to 1 month[6][8]• -80°C: Up to 6 months[6]	• -20°C: Recommended storage temperature

Signaling Pathway Activation by Sp-cAMPS

Sp-cAMPS mimics endogenous cAMP to activate the PKA pathway. An extracellular signal first activates a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, which converts ATP to cAMP.[7][10] **Sp-cAMPS** bypasses the need for adenylyl cyclase activation and directly activates PKA. PKA activation involves the binding of four cAMP (or **Sp-cAMPS**) molecules to its two regulatory subunits, which releases the two catalytic subunits.[10] These active catalytic subunits can then phosphorylate various downstream protein targets in the cytoplasm and nucleus, leading to a cellular response.[3][10]





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Sp-cAMPS directly activates Protein Kinase A (PKA).

Experimental Protocols



This protocol details the steps for preparing a concentrated stock solution of **Sp-cAMPS** sodium salt. The same general procedure can be adapted for other salt forms, ensuring the molecular weight is adjusted in calculations.

Materials

- Sp-cAMPS (e.g., Sodium Salt) powder
- High-purity, sterile solvent (e.g., Water, DMSO, or PBS)
- Sterile, amber, or foil-wrapped microcentrifuge tubes
- Analytical balance
- Vortex mixer
- Sonicator (optional, for aiding dissolution)
- Sterile pipette tips

Workflow for Stock Solution Preparation





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Workflow for preparing **Sp-cAMPS** stock solution.



Detailed Protocol

- Pre-Preparation:
 - Bring the Sp-cAMPS powder to room temperature before opening the vial to prevent condensation.
 - Ensure all materials are sterile. If the compound is light-sensitive, work in a biosafety cabinet with the lights turned off or use amber vials.[11]
- Weighing the Compound:
 - Using an analytical balance inside a chemical fume hood, carefully weigh the desired amount of Sp-cAMPS powder into a sterile microcentrifuge tube.
- Calculating Solvent Volume:
 - Determine the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM). Use the following formula: Volume (L) = Mass (g) / (Molecular Weight (g/mol) × Desired Molarity (mol/L))
 - Example Calculation (for 10 mg of Sp-cAMPS Sodium Salt to make a 10 mM stock):
 - Mass = 0.010 g
 - Molecular Weight = 367.25 g/mol
 - Desired Molarity = 0.010 mol/L
 - Volume (L) = 0.010 g / (367.25 g/mol × 0.010 mol/L) ≈ 0.00272 L or 2.72 mL
- Dissolution:
 - Add the calculated volume of the appropriate sterile solvent (e.g., water) to the tube containing the Sp-cAMPS powder.
 - Cap the tube tightly and vortex thoroughly until the compound is completely dissolved.



- Visually inspect the solution against a light source to ensure no particulates are visible.
- If dissolution is difficult, gentle warming (e.g., 37°C) or brief sonication can be used to aid the process.[6][11]
- Aliquoting and Storage:
 - To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, light-protected tubes. [6][8]
 - Clearly label each aliquot with the compound name, concentration, and date of preparation.
 - Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][6]

Application Notes & Best Practices

- Choice of Solvent: The choice of solvent depends on the experimental design. For most cell-based assays, preparing the stock in a sterile, aqueous buffer like PBS or water is preferred.
 [6] If using an organic solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.
- Stability: Stock solutions are generally stable for up to 6 months when stored properly at -80°C.[2][6] Avoid repeated freeze-thaw cycles as this can lead to product inactivation.[6][8] Once an aliquot is thawed, it is recommended to use it promptly.[6]
- Handling: When retrieving a stored aliquot, allow it to thaw completely at room temperature and vortex briefly before making dilutions for your working solution.
- Use in Experiments: Sp-cAMPS is a direct activator of PKA and is often used to mimic the
 effects of hormones or neurotransmitters that elevate intracellular cAMP levels.[1][6] Due to
 its resistance to PDEs, it provides a more stable and prolonged activation of the PKA
 pathway than administering cAMP itself.[5]



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